molecular formula C20H16Br2N2O3 B4622321 (2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B4622321
M. Wt: 492.2 g/mol
InChI Key: DGJLUGSQXFXRIE-NTEUORMPSA-N
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Description

(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, dibromo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the Core Structure: This involves the reaction of 3,5-dibromo-4-(prop-2-en-1-yloxy)benzaldehyde with 4-methoxyaniline in the presence of a base to form the intermediate Schiff base.

    Introduction of the Cyano Group: The intermediate is then reacted with malononitrile under basic conditions to introduce the cyano group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the dibromo groups.

Scientific Research Applications

(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dibromo groups can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of bromine.

    (2E)-2-cyano-3-[3,5-difluoro-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of dibromo groups in (2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide makes it unique compared to its analogs with different halogen atoms. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity differently than chlorine or fluorine atoms.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N2O3/c1-3-8-27-19-17(21)10-13(11-18(19)22)9-14(12-23)20(25)24-15-4-6-16(26-2)7-5-15/h3-7,9-11H,1,8H2,2H3,(H,24,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJLUGSQXFXRIE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC=C)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-2-cyano-3-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

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